
1-Decanamine, N-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decanamine, N-butyl- is an organic compound belonging to the class of amines. It is characterized by a long carbon chain with an amine group attached to the terminal carbon. The molecular formula of 1-Decanamine, N-butyl- is C14H31N, and it has a molecular weight of 213.41 g/mol . This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
1-Decanamine, N-butyl- can be synthesized through several methods. One common synthetic route involves the reaction of decylamine with butyl bromide under basic conditions. The reaction typically proceeds as follows: [ \text{C}4\text{H}9\text{Br} + \text{C}{10}\text{H}{21}\text{NH}2 \rightarrow \text{C}{14}\text{H}_{31}\text{N} + \text{HBr} ] This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed .
Analyse Des Réactions Chimiques
1-Decanamine, N-butyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form secondary or tertiary amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides like butyl bromide .
Applications De Recherche Scientifique
1-Decanamine, N-butyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of surfactants and detergents.
Biology: It is used in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is used in the production of lubricants and corrosion inhibitors
Mécanisme D'action
The mechanism of action of 1-Decanamine, N-butyl- involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and fluidity. This interaction is primarily due to its amphiphilic nature, allowing it to integrate into lipid bilayers .
Comparaison Avec Des Composés Similaires
1-Decanamine, N-butyl- can be compared with other similar compounds such as:
1-Decanamine: Lacks the butyl group, making it less hydrophobic.
N-Butylamine: Shorter carbon chain, resulting in different physical properties.
1-Dodecanamine: Longer carbon chain, leading to higher hydrophobicity and different applications
These comparisons highlight the unique properties of 1-Decanamine, N-butyl-, such as its specific hydrophobicity and amphiphilic nature, which make it suitable for various specialized applications.
Propriétés
Numéro CAS |
54285-37-9 |
|---|---|
Formule moléculaire |
C14H31N |
Poids moléculaire |
213.40 g/mol |
Nom IUPAC |
N-butyldecan-1-amine |
InChI |
InChI=1S/C14H31N/c1-3-5-7-8-9-10-11-12-14-15-13-6-4-2/h15H,3-14H2,1-2H3 |
Clé InChI |
QBQJQKTUTURRNX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



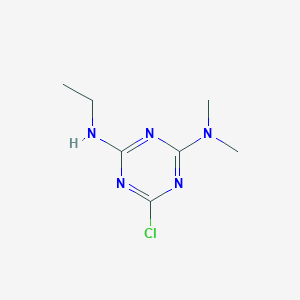
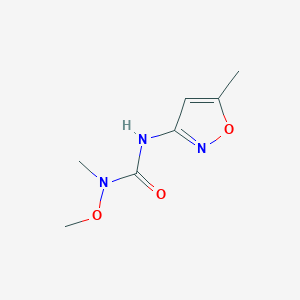
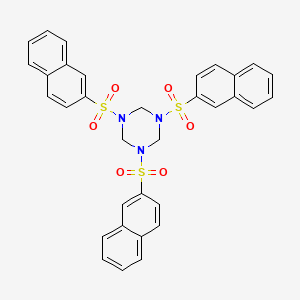
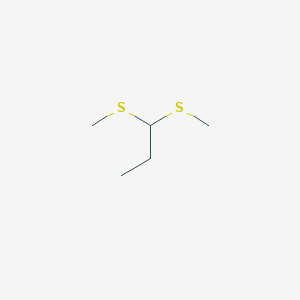

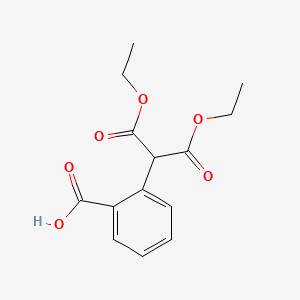
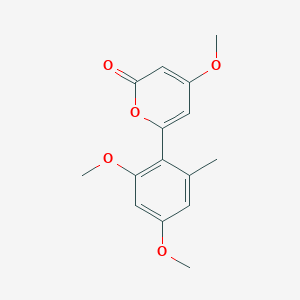
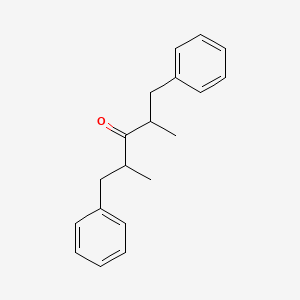
![Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14636502.png)

![Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-](/img/structure/B14636505.png)
![1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one](/img/structure/B14636514.png)

